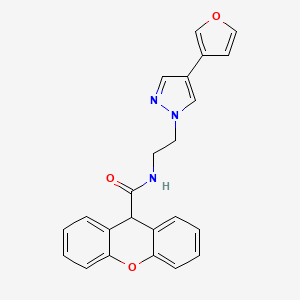

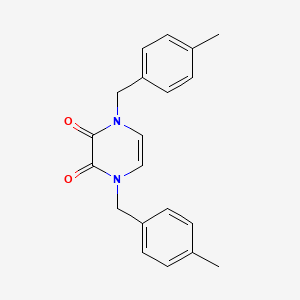

![molecular formula C13H19N3O4S B2954289 methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate CAS No. 301683-50-1](/img/structure/B2954289.png)

methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide” is a related compound . It has a molecular weight of 233.31 . Another related compound is “4-(4-Methylpiperazin-1-yl)aniline” with a molecular weight of 191.28 .

Molecular Structure Analysis

The InChI code for “4-(4-Methylpiperazin-1-yl)aniline” is 1S/C11H17N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 .

科学的研究の応用

Biological and Nonbiological Modifications

Methylcarbamate insecticides, including compounds similar to the requested chemical, undergo various metabolic processes in animals, plants, and insects, resulting in hydrolysis, oxidation, dealkylation, and conjugation. These processes yield products that are conjugated, stored, or excreted. For instance, carbaryl is metabolized to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl through hydroxylation, and subsequently hydrolysed to form 1-naphthol. Similar metabolic pathways are observed for other carbamates such as carbofuran, which is primarily hydrolyzed in animals (Knaak, 1971).

Metabolism and Metabolites Identification

The metabolism of novel compounds structurally related to methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate has been studied, revealing extensive biotransformation. For example, TM208, a compound with excellent in vivo and in vitro anticancer activity and low toxicity, was shown to undergo significant metabolism in rat bile, with the identification of multiple metabolites through high-performance liquid chromatography and tandem mass spectrometry (Jiang et al., 2007).

Pharmacological Evaluations

Pharmacological evaluations of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, compounds related to the request, as potent and selective 5-HT(1B/1D) antagonists have been conducted. These studies involve synthesis, receptor binding profiles, and functional in vitro testing, contributing to the structure-activity relationship (SAR) studies of these compounds (Liao et al., 2000).

Nanotechnology in Agriculture

Solid lipid nanoparticles and polymeric nanocapsules containing carbamates, such as carbendazim, have been developed for agricultural applications to provide sustained release, reduce environmental toxicity, and improve efficacy against fungal diseases. This innovative approach demonstrates the potential of nanotechnology in enhancing the delivery and performance of traditional chemical compounds in agriculture (Campos et al., 2015).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to inhibit the receptor tyrosine kinase rearranged during transfection (ret) . RET plays pivotal roles in several cancers, including thyroid carcinoma and non-small cell lung cancer (NSCLC) .

Mode of Action

It is suggested that similar compounds inhibit the activity of ret . This inhibition could occur through the compound binding to the RET protein, thereby preventing it from carrying out its normal function.

Biochemical Pathways

Inhibition of RET could therefore affect these pathways, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

A similar compound was found to possess good oral pharmacokinetic properties . This suggests that methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate might also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Similar compounds have been found to exhibit strong antiproliferative activities against certain cancer cell lines . This suggests that methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate might also have antiproliferative effects.

特性

IUPAC Name |

methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-15-7-9-16(10-8-15)21(18,19)12-5-3-11(4-6-12)14-13(17)20-2/h3-6H,7-10H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHABSHMJVJUQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

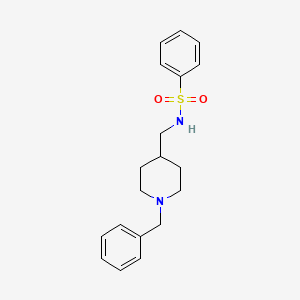

![5-(4-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2954206.png)

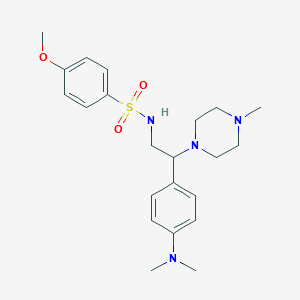

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2954208.png)

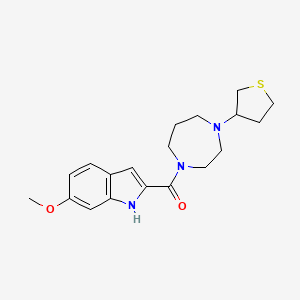

![2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2954209.png)

![5,6-Dimethyl-3-[2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2954213.png)

![methyl 4-({[5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate](/img/structure/B2954214.png)

![8-butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954219.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-methylsulfonylpropanamide](/img/structure/B2954225.png)